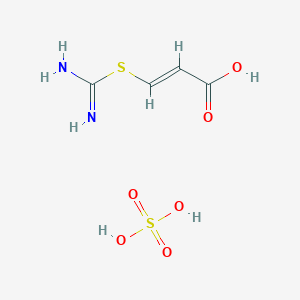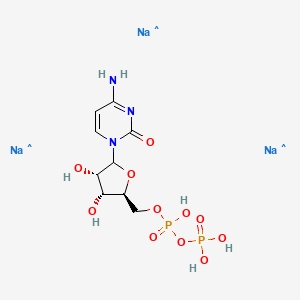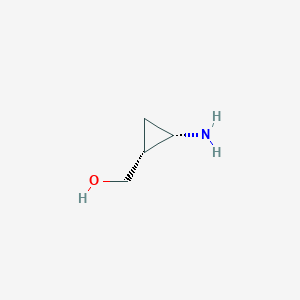
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt is a compound with the molecular formula C4H8N2O6S2. It is known for its unique chemical structure, which includes a carbamimidoylthio group attached to an acrylic acid backbone, combined with sulfuric acid. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt typically involves the reaction of 3-(Carbamimidoylthio)acrylic acid with sulfuric acid. The reaction conditions often require a controlled environment to ensure the stability of the compound. The process may involve the following steps:
Preparation of 3-(Carbamimidoylthio)acrylic acid: This can be synthesized through the reaction of appropriate starting materials under specific conditions.
Reaction with Sulfuric Acid: The 3-(Carbamimidoylthio)acrylic acid is then reacted with sulfuric acid to form the sulfuric acid salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety measures are in place.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the context of its use. The pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt include:
Acrylic Acid: Known for its use in polymer production and various chemical reactions.
Sulfuric Acid Salts: These compounds have diverse applications in industry and research.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C4H8N2O6S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid |
InChI |
InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1+; |
InChI Key |
UWVNHPNVOMFDHW-TYYBGVCCSA-N |
Isomeric SMILES |
C(=C/SC(=N)N)\C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)



![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)







